molecular formula C10H7Cl2N3O2 B565329 3-Hydroxy Anagrelide-13C3 CAS No. 1219393-12-0

3-Hydroxy Anagrelide-13C3

Cat. No.: B565329
CAS No.: 1219393-12-0
M. Wt: 275.062
InChI Key: KAXTUTDKZVOONF-SKMPNTIBSA-N
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Description

3-Hydroxy Anagrelide-13C3 is a labeled metabolite of Anagrelide, an antithrombotic agent. It is primarily used in research settings to study the pharmacokinetics and metabolism of Anagrelide. The compound has a molecular formula of C7[13C]3H7Cl2N3O2 and a molecular weight of 275.07 .

Scientific Research Applications

3-Hydroxy Anagrelide-13C3 is used extensively in scientific research, including:

Safety and Hazards

3-Hydroxy Anagrelide-13C3 may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, or dizziness .

Future Directions

Anagrelide, the parent compound of 3-Hydroxy Anagrelide-13C3, is being investigated for new uses as an adjuvant therapy in cancer management . It has been found that high platelet counts in essential thrombocythemia (ET) can be effectively lowered by treatment with either anagrelide or hydroxyurea . This suggests potential future directions for the use of this compound in similar applications.

Mechanism of Action

Target of Action

3-Hydroxy Anagrelide-13C3, a major metabolite of Anagrelide , primarily targets platelet-producing cells . It is used to lower dangerously elevated platelet levels, i.e., to treat thrombocythemia in patients with myeloproliferative neoplasms .

Mode of Action

The compound decreases platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . The 3-hydroxy metabolite is considered pharmacologically active and carries a similar potency and efficacy in regards to its platelet-lowering effects, but inhibits PDE3 with a potency 40x greater than that of the parent drug .

Biochemical Pathways

The biochemical pathways affected by this compound involve the suppression of transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a decrease in platelet counts, thereby reducing the risk of thrombosis.

Pharmacokinetics

Anagrelide is rapidly absorbed and metabolized, mainly during the first pass, to two main metabolites: the active 3-hydroxy anagrelide and the inactive RL603 . The pharmacokinetics of anagrelide are linear in the 0.5–2mg dose range .

Result of Action

The primary result of the action of this compound is a reduction in platelet counts. This is achieved by suppressing the synthesis and maturation of platelet-producing cells . The reduction in platelet counts helps to treat thrombocythemia and its related complications in patients with myeloproliferative neoplasms .

Biochemical Analysis

Biochemical Properties

3-Hydroxy Anagrelide-13C3 interacts with various enzymes and proteins in the body. It is a potent inhibitor of cyclic AMP phosphodiesterase 3 (PDE3), a key enzyme involved in the regulation of platelet aggregation . This interaction plays a crucial role in its biochemical activity .

Cellular Effects

This compound has significant effects on various types of cells, particularly those involved in the formation of blood clots. It is known to reduce the elevated platelet count, thereby reducing the risk of thrombosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PDE3. By inhibiting PDE3, it increases the levels of cyclic AMP, a molecule that prevents platelets from aggregating and forming blood clots .

Temporal Effects in Laboratory Settings

It is known that the compound is >80-90% pure by HPLC .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 1A2 (CYP1A2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy Anagrelide-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of AnagrelideThe exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in specialized facilities equipped to handle isotopic labeling and ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy Anagrelide-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

    Anagrelide: The parent compound used to treat essential thrombocytosis.

    Anagrelide Hydrochloride: A hydrochloride salt form of Anagrelide.

    Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate: An impurity related to Anagrelide

Uniqueness

3-Hydroxy Anagrelide-13C3 is unique due to its isotopic labeling, which allows for detailed metabolic studies and tracking within biological systems. This labeling provides insights into the pharmacokinetics and metabolic pathways of Anagrelide that are not possible with the non-labeled compound .

Properties

IUPAC Name

6,7-dichloro-3-hydroxy-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16)/i8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXTUTDKZVOONF-SKMPNTIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH]([13C](=O)N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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